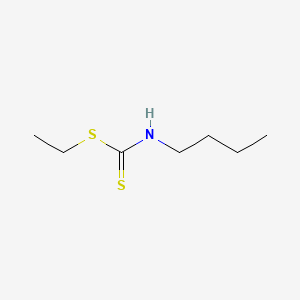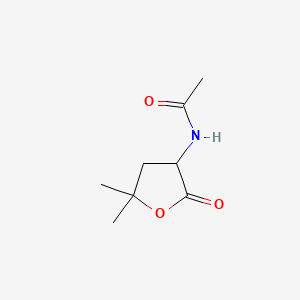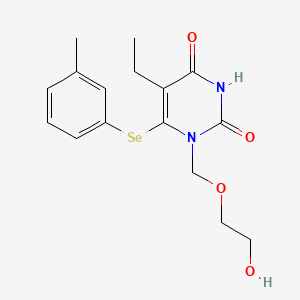![molecular formula C16H13BrClN3O B12914871 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide CAS No. 920506-36-1](/img/structure/B12914871.png)
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide is a compound that features a unique combination of indole and nicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromoindole and 2-chloronicotinic acid.
Formation of Intermediate: The 5-bromoindole is reacted with ethyl bromoacetate to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the indole ring.
Scientific Research Applications
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-2-chloronicotinamide
- N-(2-(5-Iodo-1H-indol-3-yl)ethyl)-2-chloronicotinamide
- N-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-2-chloronicotinamide
Uniqueness
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-chloronicotinamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
CAS No. |
920506-36-1 |
|---|---|
Molecular Formula |
C16H13BrClN3O |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H13BrClN3O/c17-11-3-4-14-13(8-11)10(9-21-14)5-7-20-16(22)12-2-1-6-19-15(12)18/h1-4,6,8-9,21H,5,7H2,(H,20,22) |
InChI Key |
CUZWUUYOYQZGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



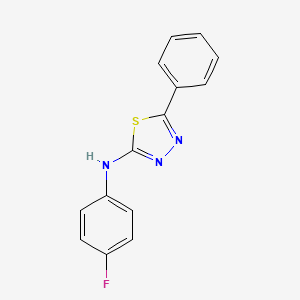



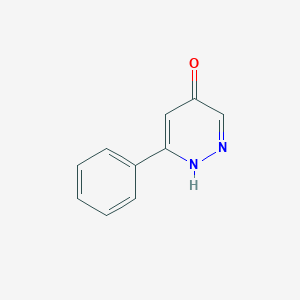
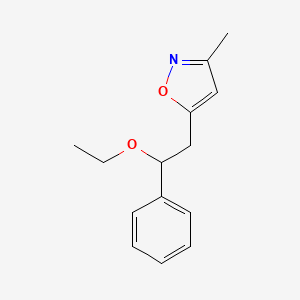
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)

